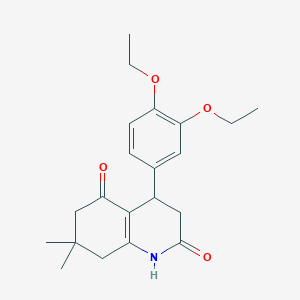
4-(3,4-DIETHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-DIETHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4-diethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 357.19400834 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Reactivity
Quinoline derivatives have been extensively studied for their reactivity and utility in organic synthesis. For instance, quinoline compounds have been utilized in Diels-Alder reactions, demonstrating their versatility in forming complex heterocyclic structures (Chauncey & Grundon, 1990). These reactions are pivotal in synthesizing novel heterocyclic compounds with potential applications in developing new materials and pharmaceuticals.
Electrochemical Studies
Electrochemical behavior of α-hydroxy and α-methoxy quinones has been correlated with acidity changes in acetonitrile, offering insights into the redox properties of quinoline derivatives. Such studies are essential for understanding the electrochemical properties of organic compounds, which can be applied in battery technology, sensors, and organic electronic devices (Bautista-Martínez et al., 2004).
Corrosion Inhibition
Novel quinoline derivatives have shown significant potential as corrosion inhibitors for metals in acidic mediums, highlighting their application in protecting materials against corrosion. This research indicates the practical utility of quinoline derivatives in industrial applications, such as in coatings and protective layers for metals to enhance their durability and lifespan (Singh et al., 2016).
Pharmacological Activities
Quinoline derivatives have been explored for their pharmacological activities, including anticonvulsant, antibacterial, and antifungal properties. These studies underscore the therapeutic potential of quinoline compounds in developing new drugs and treatments for various diseases. For example, specific derivatives have shown cytotoxic activities against cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2003).
特性
IUPAC Name |
4-(3,4-diethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-25-17-8-7-13(9-18(17)26-6-2)14-10-19(24)22-15-11-21(3,4)12-16(23)20(14)15/h7-9,14H,5-6,10-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFRHLIMAMQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)
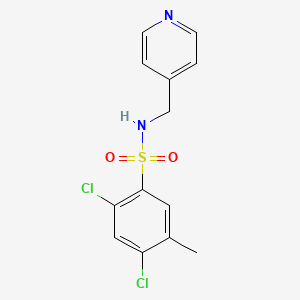

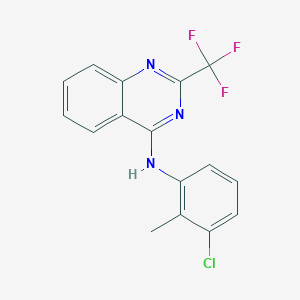
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
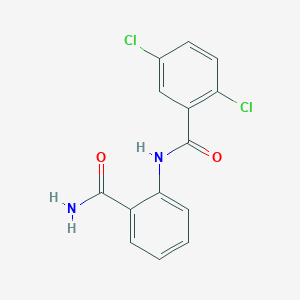
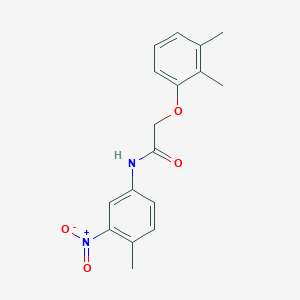
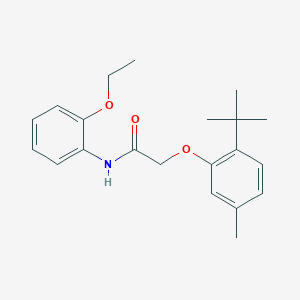
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
![Ethyl 4-[(4-ethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5516763.png)
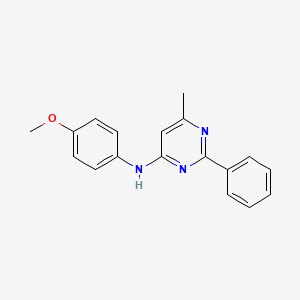
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
